molecular formula C25H21NO4S B2612416 (E)-3-(1,3-benzothiazol-2-yl)-4-(4-methoxy-3-phenylmethoxyphenyl)but-3-enoic acid CAS No. 721405-20-5

(E)-3-(1,3-benzothiazol-2-yl)-4-(4-methoxy-3-phenylmethoxyphenyl)but-3-enoic acid

Cat. No.: B2612416
CAS No.: 721405-20-5
M. Wt: 431.51
InChI Key: VSTJYONYTZWUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1,3-benzothiazol-2-yl)-4-(4-methoxy-3-phenylmethoxyphenyl)but-3-enoic acid is a useful research compound. Its molecular formula is C25H21NO4S and its molecular weight is 431.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Molluscicidal Activity

Benzothiazole derivatives have been explored for their antimicrobial and molluscicidal activities. Prenylated benzoic acid derivatives isolated from plants, for example, have shown significant antibacterial activities against various strains. This suggests potential applications of benzothiazole compounds in developing new antimicrobial agents (Orjala et al., 1993).

Antioxidant Properties

Phenyl ether derivatives from marine-derived fungi have demonstrated strong antioxidant activities, indicating the potential of benzothiazole-related compounds in antioxidant applications. This suggests a promising avenue for further research into antioxidants derived from benzothiazole compounds (Lan-lan Xu et al., 2017).

Anticonvulsant and Neuroprotective Effects

Some N-(substituted benzothiazol-2-yl)amide derivatives have been synthesized and evaluated for their anticonvulsant and neuroprotective effects, highlighting the therapeutic potential of benzothiazole derivatives in neurological disorders (M. Hassan et al., 2012).

Antimicrobial Activities of Complexes

Benzothiazole-imino-benzoic acid ligands and their metal complexes have been studied for their antimicrobial activity, demonstrating the utility of benzothiazole derivatives in combating infection-causing bacterial strains (N. Mishra et al., 2019).

Photoluminescence Properties

Compounds based on benzothiazole, such as 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds, exhibit aggregation-induced emission enhancement. This property is significant for applications in optoelectronics and fluorescence-based sensing technologies (Yan Qian et al., 2007).

Properties

IUPAC Name

(E)-3-(1,3-benzothiazol-2-yl)-4-(4-methoxy-3-phenylmethoxyphenyl)but-3-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S/c1-29-21-12-11-18(14-22(21)30-16-17-7-3-2-4-8-17)13-19(15-24(27)28)25-26-20-9-5-6-10-23(20)31-25/h2-14H,15-16H2,1H3,(H,27,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTJYONYTZWUFM-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(CC(=O)O)C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\CC(=O)O)/C2=NC3=CC=CC=C3S2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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